2-(1-Bromoethyl)naphthalene
Overview
Description
2-(1-Bromoethyl)naphthalene is an organic compound with the molecular formula C12H11Br It is a derivative of naphthalene, where a bromine atom is attached to the ethyl group at the second position of the naphthalene ring
Mechanism of Action
Target of Action
This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals
Mode of Action
It’s known that 1-(2-Bromoethyl)naphthalene can be used to synthesize 2-iodo-1-[2-(1-naphthyl)ethyl]-1H-benzimidazole
Biochemical Pathways
As a biochemical for proteomics research , it may have potential effects on various biochemical pathways.
Result of Action
As a biochemical for proteomics research , it may have potential effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(1-Bromoethyl)naphthalene can be synthesized from 2-ethylnaphthalene through a bromination reaction. One common method involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction typically proceeds under mild conditions, with the bromine selectively adding to the ethyl group to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1-Bromoethyl)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding ethyl derivative.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents like water or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Substitution: 2-(1-Hydroxyethyl)naphthalene, 2-(1-Cyanoethyl)naphthalene.
Oxidation: 2-(1-Naphthyl)acetaldehyde, 2-(1-Naphthyl)acetic acid.
Reduction: 2-Ethylnaphthalene.
Scientific Research Applications
2-(1-Bromoethyl)naphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Bromoethyl)naphthalene
- 2-(Bromomethyl)naphthalene
- 1-(Bromoethyl)benzene
- 2-Bromo-1-phenylpropane
Uniqueness
2-(1-Bromoethyl)naphthalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical reactivity and properties. Compared to its isomers and analogs, it offers different selectivity and outcomes in chemical reactions, making it valuable for targeted synthetic applications .
Properties
IUPAC Name |
2-(1-bromoethyl)naphthalene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Br/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-9H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVXJTQVUPLBJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2C=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Br | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10595538 | |
Record name | 2-(1-Bromoethyl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10595538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52428-02-1 | |
Record name | 2-(1-Bromoethyl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10595538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1-bromoethyl)naphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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